
4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a methoxyisoquinolin-5-ol moiety. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with appropriate isoquinoline derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or isoquinoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amino or hydroxyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(Dimethylamino)phenyl)-1-methylpyridinium: A fluorescent substrate for the human serotonin transporter.
4-(4-Dimethylaminophenyl)pyridine derivatives: Known for their antimicrobial activities.
Uniqueness
4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
656233-98-6 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)phenyl]-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C18H18N2O2/c1-20(2)13-9-7-12(8-10-13)15-11-19-18(22-3)14-5-4-6-16(21)17(14)15/h4-11,21H,1-3H3 |
Clave InChI |
YTDJFSXZXYSTTP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


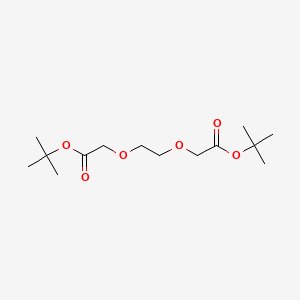
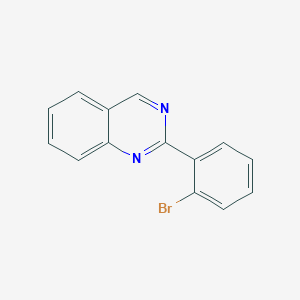
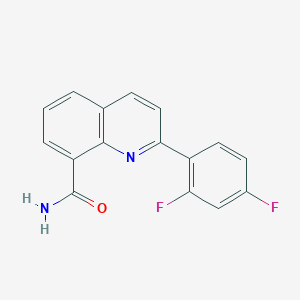
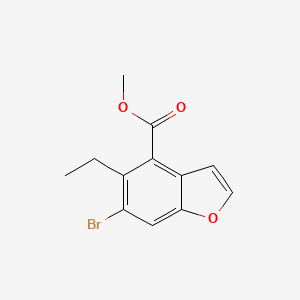
![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
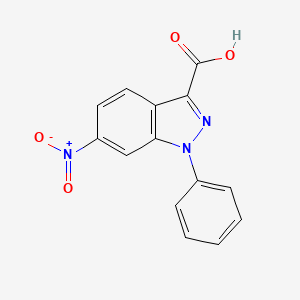
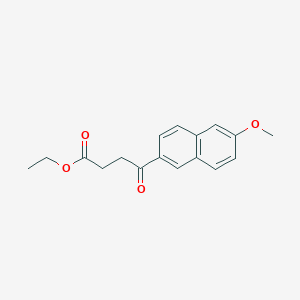
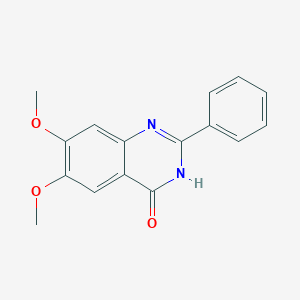
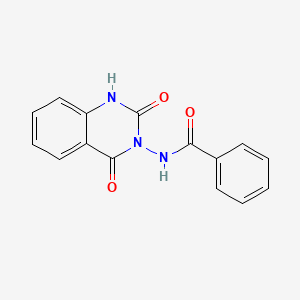
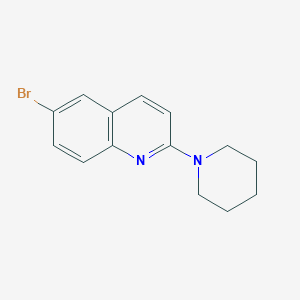
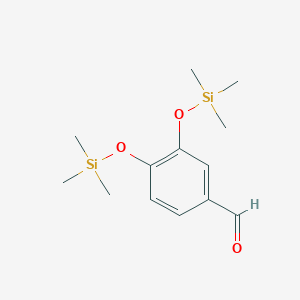

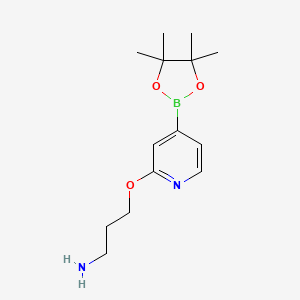
![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
